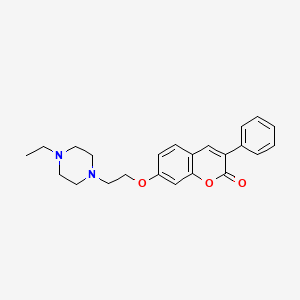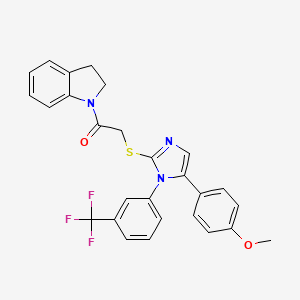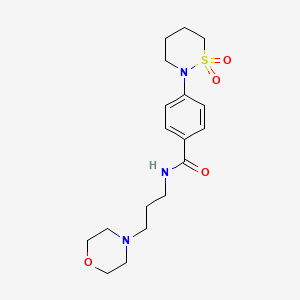![molecular formula C14H13Cl2N5O B2598020 3-{[1-(3,4-Dichlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amino}propan-1-ol CAS No. 890896-34-1](/img/structure/B2598020.png)
3-{[1-(3,4-Dichlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amino}propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a new set of small molecules featuring the privileged pyrazolo [3,4-d]pyrimidine and pyrazolo [4,3-e][1,2,4]triazolo [1,5-c]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds .Molecular Structure Analysis
The molecular structure of this compound is based on a pyrazolo[4,5-e]pyrimidin-4-yl core, which is substituted with a 3,4-dichlorophenyl group at the 1-position and an aminopropan-1-ol group at the 3-position.Chemical Reactions Analysis
While specific chemical reactions involving this compound have not been found, similar compounds have shown inhibitory activity against CDK2/cyclin A2 .Aplicaciones Científicas De Investigación
- Pyrazolines, including derivatives like our compound, have demonstrated antibacterial properties . Researchers have explored their potential in combating bacterial infections, making them relevant for drug development.
- Reports suggest that pyrazolines exhibit antifungal activity . Investigating this compound’s efficacy against fungal pathogens could lead to novel antifungal agents.
- Pyrazolines have been investigated for their antiparasitic effects . Exploring their impact on parasites could contribute to the development of new treatments.
- Some pyrazolines, including our compound, possess anti-inflammatory properties . Understanding their mechanisms and potential applications in inflammatory diseases is crucial.
- Oxidative stress plays a role in various diseases. Pyrazolines have shown antioxidant effects . Investigating their ability to counteract free radicals could be valuable.
- Our compound’s impact on acetylcholinesterase (AchE) activity in the brain of alevins (young fish) has been studied . AchE is essential for normal nerve function, and alterations can affect behavior and survival.
Antibacterial Activity
Antifungal Potential
Antiparasitic Properties
Anti-Inflammatory Effects
Antioxidant Activity
Neurotoxicity Assessment
Mecanismo De Acción
Target of Action
3-{[1-(3,4-Dichlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amino}propan-1-ol primarily targets cyclin-dependent kinase 2 (CDK2). CDK2 plays a crucial role in cell cycle regulation, particularly in the transition from the G1 phase to the S phase, where DNA replication occurs. By inhibiting CDK2, this compound can potentially halt the proliferation of cancer cells .
Mode of Action
This compound binds to the ATP-binding site of CDK2, preventing the phosphorylation of its substrates. This inhibition disrupts the kinase activity of CDK2, leading to cell cycle arrest at the G1/S checkpoint. Consequently, this compound effectively impedes the progression of the cell cycle, thereby inhibiting cell proliferation .
Biochemical Pathways
The inhibition of CDK2 by this compound affects several downstream pathways. One significant pathway is the p53 pathway, which is activated in response to DNA damage and stress signals. By inhibiting CDK2, this compound can enhance the p53-mediated transcription of genes involved in cell cycle arrest and apoptosis. This leads to the suppression of tumor growth and induction of programmed cell death .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME) properties. The compound is well-absorbed orally and exhibits good bioavailability. It is distributed widely in the body, including tumor tissues. Metabolism primarily occurs in the liver, where it undergoes biotransformation to active metabolites. The excretion of this compound and its metabolites is mainly via the renal route .
Result of Action
The molecular and cellular effects of this compound include the induction of cell cycle arrest and apoptosis in cancer cells. By inhibiting CDK2, the compound prevents the phosphorylation of key proteins required for cell cycle progression, leading to the accumulation of cells in the G1 phase. This results in reduced tumor cell proliferation and increased cell death, contributing to its anticancer efficacy .
Action Environment
Environmental factors such as pH, temperature, and the presence of other biomolecules can influence the action, efficacy, and stability of this compound. The compound is stable under physiological pH and temperature conditions, ensuring its effectiveness in the biological environment. Interactions with other drugs or biomolecules may affect its binding affinity and pharmacokinetics, potentially altering its therapeutic outcomes .
: Source: Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors.
Propiedades
IUPAC Name |
3-[[1-(3,4-dichlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2N5O/c15-11-3-2-9(6-12(11)16)21-14-10(7-20-21)13(18-8-19-14)17-4-1-5-22/h2-3,6-8,22H,1,4-5H2,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOUFJXFKLCTLHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C3=NC=NC(=C3C=N2)NCCCO)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{4-[(phenylsulfanyl)methyl]phenyl}benzenecarboxamide](/img/structure/B2597940.png)

![5-Bromo-2-[(1-cyclopropylsulfonylpiperidin-4-yl)methoxy]pyrimidine](/img/structure/B2597944.png)


![1-(8-chloro-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-2(11H)-yl)-4-phenylbutane-1,4-dione](/img/structure/B2597949.png)
![Tert-butyl (1S,5S)-1-formyl-5-methyl-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2597953.png)




![2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2597959.png)
![N-[4-[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidine-1-carbonyl]phenyl]acetamide](/img/structure/B2597960.png)